塩酸キニーネ

概要

説明

キニーネ二塩酸塩は、キニーネの塩の形であり、キナノキ属の樹皮から抽出されるアルカロイドです。 歴史的に重要な抗マラリア薬として知られており、現在でもマラリア治療、特に他の治療法に抵抗性のある株の治療に使用されています 。 キニーネ二塩酸塩は苦味でも知られており、トニックウォーターやその他の飲料に使用されています .

2. 製法

合成経路と反応条件: キニーネ二塩酸塩の製造は、通常、キニーネ硫酸塩からキニーネへの変換を伴います。 キニーネは分散剤に分散され、塩酸または塩化水素ガスを添加してキニーネと反応させます。 生成したキニーネ二塩酸塩は結晶化によって得られます .

工業生産方法: 工業的には、キニーネ二塩酸塩は、1-プロパノールなどの溶媒にキニーネを溶解し、濃塩酸を添加することによって製造されます。 混合物を攪拌し、溶媒を減圧下で蒸発させます。 次に、固体を酢酸エチルに溶解し、還流させて結晶化させます .

科学的研究の応用

準備方法

Synthetic Routes and Reaction Conditions: The preparation of quinine dihydrochloride typically involves the transformation of quinine sulfate to quinine. The quinine is then dispersed in a dispersing agent, and hydrochloric acid or hydrogen chloride gas is added to react with the quinine. The resulting quinine dihydrochloride is obtained through crystallization .

Industrial Production Methods: In an industrial setting, quinine dihydrochloride is produced by dissolving quinine in a solvent such as 1-propyl alcohol, followed by the addition of concentrated hydrochloric acid. The mixture is stirred, and the solvent is evaporated under reduced pressure. The solid is then dissolved in ethyl acetate, refluxed, and crystallized .

化学反応の分析

反応の種類: キニーネ二塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: キニーネは酸化されてキノン酸誘導体になります。

還元: キニーネの還元により、ジヒドロキニーネが生成される場合があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや触媒の存在下での水素ガスなどの還元剤が使用されます。

主要な生成物:

酸化: キノン酸誘導体。

還元: ジヒドロキニーネ。

置換: さまざまな置換キニーネ誘導体.

作用機序

キニーネ二塩酸塩の正確な作用機序は完全に解明されていません。 キニーネは、寄生虫のヘモグロビン分解および消化能力を阻害すると考えられています。 この阻害により、寄生虫内に有毒なヘムが蓄積し、最終的に寄生虫を死滅させます 。 キニーネは筋肉膜やナトリウムチャネルにも影響を与えるため、筋疾患の治療に使用されます .

類似化合物:

キニジン: 抗マラリア作用が似ていますが、立体化学が異なる別のキナノキ属アルカロイド。

クロロキン: 作用機序が似ていますが、化学構造が異なる合成誘導体。

メフロキン: 半減期が長く、副作用プロファイルが異なる合成抗マラリア薬

独自性: キニーネ二塩酸塩は、キナノキ属の樹木からの天然由来であること、および初期の抗マラリア薬の1つとしての歴史的意義が特徴です。 他の抗マラリア薬と比較して、耐性がゆっくりと発達するため、貴重な治療選択肢となっています .

類似化合物との比較

Quinidine: Another cinchona alkaloid with similar antimalarial properties but different stereochemistry.

Chloroquine: A synthetic derivative with a similar mechanism of action but different chemical structure.

Mefloquine: A synthetic antimalarial with a longer half-life and different side effect profile

Uniqueness: Quinine dihydrochloride is unique due to its natural origin from the cinchona tree and its historical significance as one of the earliest antimalarial drugs. Its slow development of resistance compared to other antimalarials makes it a valuable treatment option .

生物活性

Quinine dihydrochloride, a salt form of quinine, is primarily known for its antimalarial properties. This article delves into its biological activity, pharmacokinetics, therapeutic uses, and potential side effects, supported by data tables and case studies.

Overview of Quinine Dihydrochloride

Quinine is an alkaloid derived from the bark of the cinchona tree and has been utilized for centuries in treating malaria. Quinine dihydrochloride is often administered intravenously in severe cases of malaria due to its rapid action and efficacy.

Pharmacokinetics

The pharmacokinetics of quinine dihydrochloride have been extensively studied, particularly in pregnant women and patients with malaria. Key findings include:

- Volume of Distribution (V) : In healthy individuals, the volume of distribution is approximately . In infected patients, this decreases by about 38% due to increased partitioning into erythrocytes.

- Elimination Half-life : The half-life is around .

- Clearance : Total clearance rates are reported as .

These parameters indicate that quinine's pharmacokinetics can vary significantly between healthy individuals and those with malaria.

Quinine exerts its antimalarial effects through several mechanisms:

- Inhibition of DNA Replication : Quinine intercalates with DNA, disrupting replication and transcription processes .

- Calcium Distribution : It alters calcium distribution in muscle fibers, reducing excitability .

- P-glycoprotein Inhibition : Quinine inhibits P-glycoprotein, enhancing the effectiveness of certain chemotherapeutic agents in resistant tumors .

Antimalarial Treatment

Quinine dihydrochloride is primarily used in the treatment of severe falciparum malaria. A study showed that patients receiving intravenous quinine had significant reductions in parasitemia within 24 hours .

Case Study Insights

A notable case involved ten pregnant women with severe malaria who received intravenous quinine. The study reported plasma concentrations that correlated significantly with maternal plasma levels, indicating effective transfer across the placenta .

Side Effects and Toxicity

Quinine dihydrochloride is associated with various side effects:

- Cinchonism : Symptoms include tinnitus, headache, nausea, and visual disturbances .

- Thrombocytopenia : A significant drop in platelet count was observed in patients treated with quinine compared to those receiving artemisinin combination therapy (ACT) .

- Skin Sensitization : Case reports suggest a potential for skin sensitization leading to allergic reactions in some individuals .

Comparative Efficacy

A comparison of treatment outcomes between quinine and ACT showed that while ACT was more effective overall, quinine still played a crucial role in managing severe malaria cases where ACT was not available or suitable .

| Parameter | Quinine Dihydrochloride | Artemisinin Combination Therapy |

|---|---|---|

| Efficacy | Moderate | High |

| Onset of Action | Rapid | Rapid |

| Side Effects | Common (Cinchonism) | Less common |

| Cost | Lower | Higher |

特性

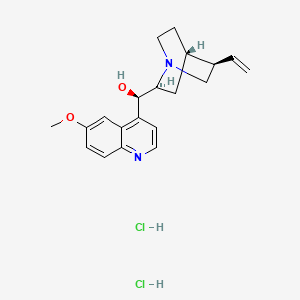

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.2ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19-,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKXWRRDHYTHFP-HZQSTTLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975421 | |

| Record name | (-)-Quinine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-93-5 | |

| Record name | Quinine dihydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:2), (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Quinine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C3EMH7D9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。